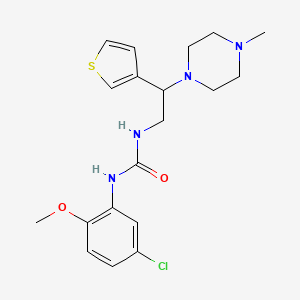
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H25ClN4O2S and its molecular weight is 408.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea, identified by the CAS number 1171464-38-2, is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C23H32ClN5O2
- Molecular Weight : 446.0 g/mol
The structural representation indicates the presence of a urea functional group combined with a chloro-substituted methoxyphenyl moiety and a piperazine derivative, which are critical for its biological activity.
Research indicates that compounds containing urea groups often exhibit biological activities through various mechanisms, including:
- Inhibition of Enzymatic Activity : Urea derivatives can act as enzyme inhibitors, affecting pathways involved in cancer and other diseases.
- Antimicrobial Properties : The presence of thiophene and piperazine rings enhances the compound's interaction with microbial targets.
- Cytotoxicity : Studies show that modifications in the structure can lead to increased cytotoxic effects on tumor cells.
Anticancer Activity
Recent studies have shown that similar urea derivatives possess significant anticancer properties. For instance, compounds with structural similarities demonstrated selective cytotoxicity against various cancer cell lines. A notable study reported:
- GI50 Values : The compound exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 to 28.7 μM across different cancer types, indicating strong potential as an anticancer agent .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research on related thiourea compounds has indicated:
- Minimum Inhibitory Concentrations (MIC) : Certain derivatives showed MIC values as low as 0.03–0.06 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Streptococcus pyogenes .
Neuropharmacological Effects
The piperazine moiety is known for its neuropharmacological effects. Compounds with similar structures have been investigated for their:
- Anxiolytic and Antidepressant Effects : Analogous piperazine derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways .
Case Studies and Research Findings
Several studies have focused on the biological activity of urea derivatives similar to the compound :
- Antitumor Activity Study :
- Antimicrobial Efficacy Study :
Summary Table of Biological Activities
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O2S/c1-23-6-8-24(9-7-23)17(14-5-10-27-13-14)12-21-19(25)22-16-11-15(20)3-4-18(16)26-2/h3-5,10-11,13,17H,6-9,12H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRNRYHVLMQTHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














